molecular formula C9H15NO2 B2494414 N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide CAS No. 2201774-40-3

N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide

Cat. No.: B2494414
CAS No.: 2201774-40-3
M. Wt: 169.224
InChI Key: KUPMBCGOZCYMSL-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide is a versatile chemical compound with promising applications in scientific research. Its unique structure and properties make it a potential candidate for drug development, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide typically involves the reaction of cyclopropylamine with 2-hydroxycyclobutanone in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor signaling.

Comparison with Similar Compounds

N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide can be compared with other similar compounds, such as:

    N-cyclopropylacetamide: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    N-(2-hydroxycyclobutyl)acetamide: Lacks the cyclopropyl group, affecting its stability and interaction with molecular targets.

The presence of both the cyclopropyl and 2-hydroxycyclobutyl groups in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

N-cyclopropyl-N-(2-hydroxycyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6(11)10(7-2-3-7)8-4-5-9(8)12/h7-9,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPMBCGOZCYMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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